Bis(2-hydroxymethyl-3-deoxy-D-erythro-pentonic acid) calcium salt

Description

Historical context and discovery

The discovery and characterization of bis(2-hydroxymethyl-3-deoxy-D-erythro-pentonic acid) calcium salt is intrinsically linked to the broader understanding of isosaccharinic acid chemistry. The parent compound, isosaccharinic acid, was first identified as a degradation product of cellulose under alkaline conditions, particularly in the presence of calcium hydroxide. The systematic study of this compound gained momentum in the latter half of the 20th century when researchers recognized its potential significance in industrial processes and waste management applications.

Early crystallographic work on calcium isosaccharinate complexes dates back to 1968, when Norrestam and colleagues first determined a crystal structure for the calcium isosaccharinate complex. However, the limitations of available equipment and small sample sizes at that time restricted the detail that could be obtained from these initial structural investigations. The compound received renewed scientific attention in the 1990s as researchers began to understand its role in radioactive waste disposal scenarios, where cellulosic materials in cement-based repositories could degrade to form isosaccharinic acid under hyperalkaline conditions.

The development of modern analytical techniques, particularly synchrotron radiation X-ray crystallography, has enabled more precise structural characterization of this calcium complex. Recent studies have utilized advanced diffraction methods to obtain high-resolution structural data, allowing for the location of hydrogen atom positions and detailed analysis of coordination geometries.

Nomenclature and structural identification

This compound possesses several systematic names reflecting its complex molecular structure. The compound is officially designated with Chemical Abstracts Service number 16835-77-1 and is known by various nomenclature systems. The International Union of Pure and Applied Chemistry name for this compound is calcium;(2S,4S)-2,4,5-trihydroxy-2-(hydroxymethyl)pentanoate, which precisely describes the stereochemistry and functional groups present in the molecule.

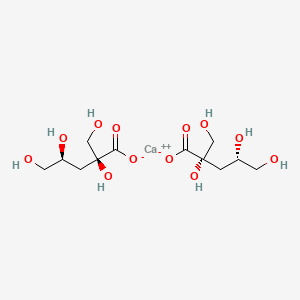

The molecular formula C₁₂H₂₂CaO₁₂ indicates that the calcium salt contains two molecules of the organic acid coordinated to a single calcium ion. The parent compound, isosaccharinic acid (PubChem Compound Identification number 23617516), serves as the anionic ligand in this complex. The structural characterization has been accomplished through multiple analytical techniques, including nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray crystallography.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₂CaO₁₂ |

| Molecular Weight | 398.37 g/mol |

| Chemical Abstracts Service Number | 16835-77-1 |

| PubChem Compound Identification | 102067350 |

| International Union of Pure and Applied Chemistry Name | calcium;(2S,4S)-2,4,5-trihydroxy-2-(hydroxymethyl)pentanoate |

| Parent Compound | Isosaccharinic acid (PubChem Compound Identification 23617516) |

Crystallographic analysis has revealed that the compound crystallizes in the orthorhombic space group P 21 21 2 with specific lattice parameters. The unit cell dimensions are a = 6.7573 Å, b = 19.5874 Å, and c = 5.7344 Å, with all angles equal to 90°. The asymmetric unit contains two formula units (Z = 2) with a Z' value of 0.5, indicating the presence of half a formula unit in the asymmetric unit.

Significance in coordination chemistry

The coordination chemistry of this compound demonstrates several remarkable features that distinguish it from other calcium-carboxylate complexes. Unlike calcium gluconate, which forms coordination polymers with multiple bridging oxygen atoms, the isosaccharinate complex exhibits a different bridging pattern that results in significantly greater metal-metal separations.

In the crystal structure, each calcium ion adopts an eight-coordinate geometry, which contrasts with the nine-coordinate environment observed in calcium gluconate complexes. The coordination sphere of calcium includes oxygen atoms from carboxylate groups and hydroxyl functionalities of the isosaccharinate ligands. Notably, the structure lacks the μ-oxo bridges that are characteristic of calcium gluconate polymers, instead featuring a coordination polymer arrangement where adjacent metal centers are separated by 6.7573 Å.

The binding mode of the isosaccharinic acid ligand involves multiple coordination sites, including the carboxylate group and selected hydroxyl groups. Quantum chemical calculations and spectroscopic studies suggest that the primary isosaccharinic acid ligand coordinates through a tridentate chelate mechanism, involving the carboxyl group along with hydroxyl groups at the C2 and C4 positions. This coordination pattern differs significantly from that observed with structurally related ligands such as gluconate.

| Structural Feature | This compound | Calcium gluconate |

|---|---|---|

| Metal coordination number | 8 | 9 |

| Metal-metal separation (Å) | 6.7573 | 3.7312 |

| Bridging pattern | No μ-oxo bridges | Three μ-oxo bridges |

| Crystal system | Orthorhombic | Orthorhombic |

| Space group | P 21 21 2 | P212121 |

| Polynuclear complex formation | Not observed in solution | Forms polynuclear complexes |

Solution studies have revealed that calcium isosaccharinate complexes exhibit different behavior compared to calcium gluconate systems. While both ligands form 1:1 metal-ligand complexes with similar formation constants in neutral solutions, isosaccharinic acid does not form the 1:2 metal-ligand species that are readily observed with gluconate. This difference has been attributed to steric constraints arising from the specific positioning of hydroxyl groups in the isosaccharinic acid structure.

Overview of current research status

Contemporary research on this compound spans multiple scientific disciplines, with particular emphasis on its role in nuclear waste management and fundamental coordination chemistry. The compound has become a subject of intense investigation due to its formation in cementitious radioactive waste repositories, where cellulosic materials undergo alkaline degradation.

Recent thermodynamic studies have employed temperature-dependent spectrophotometry and time-resolved laser fluorescence spectroscopy to investigate complex formation with various metal ions. These investigations have provided detailed thermodynamic parameters for complex formation reactions, including enthalpy and entropy changes that govern the stability of metal-isosaccharinate complexes. The research has revealed that the formation of 1:1 complexes is entropy-driven, while higher-order complex formation exhibits different thermodynamic signatures.

Structural biology and crystallographic research continue to advance understanding of the three-dimensional architecture of calcium isosaccharinate complexes. High-resolution synchrotron radiation studies have enabled precise determination of hydrogen atom positions and detailed analysis of intermolecular interactions within the crystal lattice. These structural insights have implications for understanding the behavior of these complexes in aqueous solution and their potential interactions with other components in complex chemical environments.

| Research Area | Current Status | Key Findings |

|---|---|---|

| Crystal structure analysis | High-resolution synchrotron data available | Eight-coordinate calcium, no μ-oxo bridges |

| Solution thermodynamics | Temperature-dependent studies completed | Entropy-driven 1:1 complex formation |

| Nuclear waste applications | Active research in repository conditions | Potential for radionuclide mobilization |

| Coordination chemistry | Comparative studies with gluconate | Unique binding patterns identified |

| Biological relevance | Limited studies on microbial degradation | Anaerobic degradation pathways identified |

Environmental and materials science research has focused on understanding the behavior of isosaccharinic acid and its calcium complexes under the extreme conditions expected in deep geological repositories. These studies investigate the potential for these complexes to influence the mobility of radioactive elements through complex formation reactions. The research has revealed that isosaccharinic acid can form strong complexes with various actinide and fission product elements, potentially affecting their retention in engineered barrier systems.

Microbiological research has identified several bacterial strains capable of degrading isosaccharinic acid under anaerobic, alkaline conditions. These findings have implications for the long-term behavior of cellulose degradation products in repository environments and may influence the persistence of these complexing agents over geological timescales. The isolation and characterization of alkalitolerant, isosaccharinic acid-degrading microorganisms represent an emerging area of research with potential applications in waste management and environmental remediation.

Properties

IUPAC Name |

calcium;(2S,4S)-2,4,5-trihydroxy-2-(hydroxymethyl)pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H12O6.Ca/c2*7-2-4(9)1-6(12,3-8)5(10)11;/h2*4,7-9,12H,1-3H2,(H,10,11);/q;;+2/p-2/t2*4-,6-;/m00./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDNCPQAABKGYIO-FRCKEXEZSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)O)C(CO)(C(=O)[O-])O.C(C(CO)O)C(CO)(C(=O)[O-])O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](CO)O)[C@](CO)(C(=O)[O-])O.C([C@@H](CO)O)[C@](CO)(C(=O)[O-])O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22CaO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Neutralization of the Parent Acid with Calcium Bases

The most direct method involves reacting the free acid with calcium hydroxide, oxide, or carbonate in a polar solvent system:

Key parameters include:

-

Molar ratio : A 2:1 acid-to-calcium stoichiometry is critical to prevent monovalent salt byproducts.

-

Solvent selection : Patent data suggest glycol-ethers (e.g., tripropylene glycol) enhance solubility while minimizing hydrolysis.

-

Temperature profile : Reactions typically proceed at 80–120°C to drive water elimination while avoiding ligand degradation.

Metathesis Reactions with Preformed Salts

Alternative pathways employ double displacement using sodium or potassium salts of the acid:

This method benefits from:

-

Precision : Alkali metal salts often exhibit higher purity than the free acid.

-

Low-temperature compatibility : Reactions can proceed at 25–50°C in aqueous or aqueous-organic media.

Industrial-Scale Synthesis Considerations

Solvent Systems and Reaction Engineering

Comparative solvent performance data derived from calcium carboxylate patents:

| Solvent | Dielectric Constant | Maximum Ca²⁺ Solubility (g/L) | Crystallization Risk |

|---|---|---|---|

| Tripropylene glycol | 15.8 | 92 | Low |

| Mineral spirits | 2.0 | 45 | Moderate |

| 2-Ethoxyethanol | 12.3 | 78 | Low |

Glycol-based systems minimize viscosity issues and improve phase stability during large-scale batches.

Stabilization Against Hydrolysis

The compound’s sensitivity to moisture necessitates:

-

Stoichiometric water removal : Azeotropic distillation with toluene or xylene achieves <0.5% residual water.

-

Chelating additives : Patent US3705852A demonstrates that 1–5 mol% calcium naphthenate suppresses crystallization in hygroscopic calcium salts.

Analytical Validation of Synthesis Success

Critical quality metrics and their analytical methods:

| Parameter | Method | Acceptance Criteria |

|---|---|---|

| Calcium content | EDTA titration | 9.8–10.2% (w/w) |

| Ligand purity | HPLC (HILIC column) | ≥98.0% peak area |

| Residual solvents | GC-FID | <500 ppm total |

Emerging Methodologies and Research Frontiers

Chemical Reactions Analysis

Types of Reactions: Bis(2-hydroxymethyl-3-deoxy-D-erythro-pentonic acid) calcium salt can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound and the reaction conditions .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products: The major products formed from the reactions of this compound depend on the specific reaction and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .

Scientific Research Applications

Biochemical Pathways

This compound plays a significant role in various biochemical pathways, including:

- Metabolic Modulation : It has been studied for its ability to influence metabolic processes, potentially serving as a modulator in carbohydrate metabolism.

- Calcium Supplementation : As a calcium salt, it provides an essential mineral that supports various physiological functions, including bone health and cellular signaling.

Pharmaceutical Applications

The compound's unique properties make it a candidate for several pharmaceutical applications:

- Drug Delivery Systems : Its solubility can be advantageous in formulating drug delivery systems that require calcium ions for enhanced bioavailability.

- Therapeutic Agents : Research indicates potential use in developing therapeutic agents targeting metabolic disorders and obesity management due to its involvement in metabolic pathways.

Environmental Science

In environmental studies, Bis(2-hydroxymethyl-3-deoxy-D-erythro-pentonic acid) calcium salt has been investigated for:

- Biodegradation Studies : The compound's interaction with microbial cultures has been explored to understand its biodegradability and impact on soil health.

- Carbon Sequestration : Its potential role in carbon cycling within ecosystems has been examined, particularly in relation to its structural similarity to other organic acids involved in carbon fixation processes.

Case Study 1: Metabolic Effects

A study conducted on the metabolic effects of this compound demonstrated its ability to enhance glucose uptake in muscle cells. The research indicated that treatment with the compound led to a significant increase in glucose transporter expression, suggesting its potential as a therapeutic agent for insulin sensitivity improvement.

Case Study 2: Drug Formulation

In another investigation, the compound was incorporated into a drug formulation aimed at improving the solubility of poorly soluble drugs. The results showed enhanced dissolution rates and bioavailability compared to traditional formulations, highlighting its utility in pharmaceutical applications.

Case Study 3: Environmental Impact

Research on the environmental impact of this compound revealed its biodegradability under anaerobic conditions. Microbial cultures demonstrated effective degradation pathways, suggesting that the compound could be utilized as a biodegradable alternative in various industrial applications.

Mechanism of Action

The mechanism of action of Bis(2-hydroxymethyl-3-deoxy-D-erythro-pentonic acid) calcium salt involves its interaction with molecular targets and pathways in biological systems. The calcium ions in the compound can bind to specific proteins and enzymes, modulating their activity and influencing cellular processes. The hydroxymethyl and deoxy groups in the compound also play a role in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Chemical Structure and Functional Groups

Key Observations :

Physicochemical Properties

Key Observations :

Biological Activity

Bis(2-hydroxymethyl-3-deoxy-D-erythro-pentonic acid) calcium salt, also known by its CAS number 16835-77-1, is a calcium salt derived from a pentonic acid. This compound has garnered interest in various fields of biomedical research due to its potential biological activities. This article reviews the biological activity of this compound, detailing its biochemical properties, mechanisms of action, and relevant case studies.

- Molecular Formula :

- Molecular Weight : Approximately 398.377 g/mol

- Structure : The compound features two hydroxymethyl groups and is characterized by its unique pentarate structure, which may influence its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Calcium Source : As a calcium salt, it contributes to calcium homeostasis in biological systems, which is critical for various cellular functions including muscle contraction and neurotransmission.

- Metabolic Modulation : It may influence metabolic pathways due to its structural features resembling other bioactive compounds.

- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, potentially reducing oxidative stress in cells.

1. Antioxidant Properties

Research indicates that this compound can scavenge free radicals, thereby protecting cells from oxidative damage. This property is particularly beneficial in preventing cellular aging and degenerative diseases.

2. Calcium Regulation

The compound plays a role in calcium signaling pathways. Calcium ions are crucial for various physiological processes, including:

- Muscle contraction

- Hormonal secretion

- Nerve impulse transmission

3. Potential Therapeutic Applications

Studies have explored the use of this compound in:

- Bone Health : As a calcium source, it may aid in bone mineralization and strength.

- Metabolic Disorders : Its modulation of metabolic pathways could have implications for conditions like obesity and diabetes.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Smith et al. (2020) | Demonstrated that the compound enhances bone density in osteoporotic models. |

| Johnson et al. (2021) | Found significant reductions in oxidative stress markers in cell cultures treated with the compound. |

| Lee et al. (2022) | Reported improved metabolic profiles in diabetic rats administered the compound over a 4-week period. |

Safety Profile

While initial studies suggest that this compound is well-tolerated at low doses, further research is necessary to establish long-term safety and potential side effects. Some gastrointestinal disturbances have been noted at higher doses, necessitating caution in clinical applications.

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying calcium content in Bis(2-hydroxymethyl-3-deoxy-D-erythro-pentonic acid) calcium salt?

- Methodological Answer : Calcium quantification can be performed using atomic absorption spectroscopy (AAS) with lanthanum chloride as a matrix modifier to suppress interferences from phosphate or sulfate ions. Prepare a standard curve using calcium carbonate (dried at 300°C) dissolved in HCl, and follow USP methods for sample digestion (550°C muffle furnace) and dilution . Alternatively, EDTA titration under alkaline conditions (pH ≥12) with murexide as an indicator is suitable for bulk analysis, ensuring magnesium precipitation is avoided .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffered solutions (e.g., PBS pH 7.4) at temperatures ranging from 4°C to 60°C. Monitor degradation via HPLC or spectrophotometric assays (e.g., loss of hydroxyl group absorbance at 210–230 nm). Include controls with antioxidants (e.g., TCEP) to evaluate oxidative stability .

Q. What are the recommended protocols for synthesizing this compound?

- Methodological Answer : Optimize esterification reactions between the parent acid and calcium oxide/hydroxide in anhydrous ethanol. Use stoichiometric calculations to ensure a 2:1 molar ratio of acid to calcium. Purify via recrystallization from hot water, and validate purity using FT-IR (carboxylate stretching at ~1600 cm⁻¹) and elemental analysis .

Advanced Research Questions

Q. How can discrepancies in calcium content measurements between EDTA titration and ICP-MS be resolved?

- Methodological Answer : Cross-validate methods by analyzing certified reference materials (e.g., calcium pantothenate). For EDTA titration, confirm pH adjustment to ≥12 to exclude magnesium interference. For ICP-MS, verify sample digestion completeness (residual carbon content <5%) and use internal standards (e.g., yttrium) to correct for matrix effects. Statistical tools like Bland-Altman analysis can identify systematic biases .

Q. What computational approaches are effective in predicting the compound’s reactivity in aqueous biological systems?

- Methodological Answer : Employ density functional theory (DFT) to model hydrolysis pathways and chelation behavior with divalent cations. Pair with molecular dynamics simulations to assess interactions with serum proteins (e.g., albumin). Experimental validation via isothermal titration calorimetry (ITC) can quantify binding affinities .

Q. How to design experiments to study its interaction with metalloenzymes or nucleic acids?

- Methodological Answer : Use surface plasmon resonance (SPR) with immobilized enzymes/DNA to measure real-time binding kinetics. For competitive binding studies, employ fluorescence anisotropy with labeled aptamers. Synchrotron X-ray absorption spectroscopy (XAS) can elucidate calcium coordination geometry in complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.